5,6-Dimethoxy-1-benzothiophen-2(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
62208-39-3 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
5,6-dimethoxy-3H-1-benzothiophen-2-one |
InChI |
InChI=1S/C10H10O3S/c1-12-7-3-6-4-10(11)14-9(6)5-8(7)13-2/h3,5H,4H2,1-2H3 |
InChI Key |
LPYHPYQTRRYABB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)S2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dimethoxy 1 Benzothiophen 2 3h One and Its Chemical Analogues
Direct Synthesis Approaches for the 5,6-Dimethoxy-1-benzothiophen-2(3H)-one Core
Direct synthetic strategies for the this compound core are not extensively documented in readily available literature. However, analogous structures can be conceived through the cyclization of appropriately substituted aromatic precursors. One plausible, though not explicitly demonstrated for this specific molecule, route involves the intramolecular cyclization of a (3,4-dimethoxyphenylthio)acetic acid derivative. This approach would necessitate the formation of the thiophenone ring in a single, concerted step from an acyclic precursor already possessing the required dimethoxy-substituted benzene (B151609) ring and the thioacetic acid moiety. The success of such a direct cyclization would be contingent on the choice of a suitable activating agent or catalyst to promote the intramolecular ring closure.
Precursor-Based Strategies for Benzothiophenone Formation
A more common and versatile approach to the synthesis of benzothiophenones involves the stepwise construction from precursor molecules. This allows for greater control over the substitution pattern and the formation of the heterocyclic ring.
Construction via Substituted Aromatic Precursors
The synthesis of the benzothiophenone core often begins with a readily available substituted aromatic compound. For the target molecule, a logical starting point is a derivative of 3,4-dimethoxybenzene. A key intermediate in the synthesis of related structures is 5,6-dimethoxy-1-indanone (B192829). This indanone can be synthesized via intramolecular Friedel-Crafts acylation.
One reported method involves the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid. Another approach utilizes the cyclization of benzyl (B1604629) Meldrum's acid derivatives, which can also yield 2-substituted 1-indanones.
While the direct conversion of 5,6-dimethoxy-1-indanone to this compound is not explicitly detailed, a common method for converting ketones to their corresponding thio-analogues is through thionation. Reagents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or phosphorus pentasulfide (P4S10) are frequently employed for this transformation. organic-chemistry.orgnih.govresearchgate.netchemicalbook.comresearchgate.net These reagents can convert the carbonyl group of the indanone to a thiocarbonyl group, which could then potentially rearrange or be further manipulated to form the benzothiophenone ring system.
| Precursor | Reagent/Condition | Product |
| 3-(3,4-Dimethoxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | 5,6-Dimethoxy-1-indanone |
| 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | TMSOTf | 5,6-Dimethoxy-2-methyl-1-indanone |
| 5,6-Dimethoxy-1-indanone | Lawesson's reagent or P4S10 | 5,6-Dimethoxy-1-thio-indanone (hypothetical) |
Ring-Closure Reactions for Thiophenone Moiety Formation
The formation of the thiophenone ring is a critical step in these syntheses. This is typically achieved through an intramolecular cyclization reaction. Starting from a substituted thiophenol, such as 3,4-dimethoxythiophenol, reaction with an appropriate C2 synthon can lead to the formation of the benzothiophenone ring.
For instance, the reaction of a substituted thiophenol with an α-haloacetic acid derivative, followed by intramolecular Friedel-Crafts acylation, is a classical method for the synthesis of benzothiophen-3(2H)-ones, which are isomers of the target molecule. A similar strategy, starting with a (3,4-dimethoxyphenylthio)acetic acid, could potentially be adapted to yield this compound, likely requiring specific directing groups or reaction conditions to favor the desired cyclization pattern.
Catalytic Approaches in Benzothiophenone Synthesis
Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. The synthesis of benzothiophenones has also benefited from the development of various catalytic systems.
Transition Metal-Catalyzed Cyclizations
Transition metals, particularly palladium and gold, have proven to be powerful catalysts for the construction of benzothiophene (B83047) and related heterocyclic systems.
Palladium-catalyzed annulation: Palladium catalysts are widely used for cross-coupling and cyclization reactions. The synthesis of benzothiophenes often involves the palladium-catalyzed coupling of an ortho-halo-thiophenol or a related derivative with an alkyne, followed by an intramolecular cyclization. While specific examples leading directly to this compound are scarce, the general principles of palladium-catalyzed C-S and C-C bond formation are applicable. For instance, palladium-catalyzed α-arylation of aryl acetic acid derivatives has been reported, which could be a potential strategy for constructing the necessary precursors for cyclization. organic-chemistry.orgnih.govnih.gov
Gold-catalyzed carbothiolation: Gold catalysts, particularly gold(I) complexes, have emerged as highly effective for the activation of alkynes towards nucleophilic attack. Gold-catalyzed intramolecular carbothiolation of ortho-alkynylaryl thioethers is a common method for the synthesis of 2,3-disubstituted benzothiophenes. rsc.orgmorressier.comcalstate.edursc.orgacs.org This methodology could potentially be adapted for the synthesis of benzothiophen-2(3H)-ones by using a substrate with a carbonyl precursor functionality.
| Catalyst | Substrate Type | Product Type |
| Palladium(II) complexes | Aryl halides and thiols/alkynes | Benzothiophenes |
| Gold(I) complexes | o-Alkynyl thioanisoles | 2-Substituted benzothiophenes |
Lewis Acid-Mediated Cyclization Reactions
Lewis acids play a crucial role in promoting various organic transformations, including cyclization reactions. In the context of benzothiophenone synthesis, Lewis acids can be employed to activate carbonyl groups or other functionalities to facilitate intramolecular ring closure.
For example, the Friedel-Crafts acylation of substituted benzenes with (arylthio)acetyl chlorides, a reaction often catalyzed by strong Lewis acids like aluminum chloride (AlCl3), can lead to the formation of benzothiophen-3(2H)-ones. While not a direct route to the 2(3H)-one isomer, this highlights the utility of Lewis acids in constructing the core benzothiophenone skeleton. Scandium(III) triflate (Sc(OTf)3) has also been reported to catalyze the intermolecular cyclization of arylthiosuccinimides with alkynes, leading to 6-substituted benzothiophenes. researchgate.net The application of Lewis acids to promote the cyclization of a precursor like (3,4-dimethoxyphenylthio)acetic acid could be a viable, though underexplored, route to this compound.
Halogen-Catalyzed Cyclization Reactions
Halogen-mediated or -catalyzed cyclization represents a significant strategy for the synthesis of thioaurones and related benzothiophenes. These reactions often proceed under mild conditions and demonstrate good functional group tolerance.
One prominent approach involves the use of iodine as a catalyst or reagent to promote the cyclization. For instance, an efficient method for synthesizing thioaurones has been developed using xanthate as an odorless sulfur surrogate. acs.orgacs.org The key to this reaction's success is the use of iodine, which facilitates an α-iodination followed by the cyclization of saturated ketones. acs.orgacs.orgmdpi.com This methodology has proven effective for less reactive 2′-bromochalcones as well, affording the desired thioaurones in good yields. acs.org In a related strategy, Wang et al. reported an iodine-catalyzed cyclization of 2-methylthiochalcones in DMSO at elevated temperatures, which could yield both benzo[b]thiophenes and thioflavanones. acs.org
N-Bromosuccinimide (NBS) has also been employed to induce the cyclization of MOM-protected 2'-mercaptochalcones. This method is characterized by its mild reaction conditions and high tolerance for various functional groups, providing a straightforward route to thioaurones in good to high yields.
These halogen-based cyclization strategies are summarized in the table below:
| Halogen Reagent | Substrate | Key Features |
| Iodine | 2'-Iodochalcones / 2'-Bromochalcones with xanthate | Promotes α-iodination and cyclization; odorless sulfur source. acs.orgacs.org |
| Iodine | 2-Methylthiochalcones | Catalytic cyclization at high temperature. acs.org |
| N-Bromosuccinimide (NBS) | MOM-protected 2'-mercaptochalcones | Mild conditions, high functional group tolerance. |
Base-Catalyzed and Organocatalyzed Methodologies
Base-catalyzed and organocatalyzed reactions have emerged as powerful tools for the construction of complex benzothiophenone frameworks, including those with multiple stereocenters.
Base-catalyzed methodologies often involve the intramolecular cyclization of suitably functionalized precursors. For example, an innovative one-pot synthesis of various sulfur-containing heterocycles, including 2,3-dihydro-1-benzothiophenes, has been achieved through the reaction of a functionalized 2H-pyran-2-one with a carbanion generated from a cyclic ketone in the presence of a base. nih.gov Another general approach involves the base-promoted intramolecular cyclization of 2-(alkylthio)phenylacetic acids.
Organocatalysis has enabled the development of highly enantioselective and diastereoselective methods for the synthesis of benzothiophenone derivatives. A notable example is the organocatalytic cascade reaction between 2-alkylidene benzo[b]thiophenone derivatives and enones, catalyzed by a Cinchona alkaloid amine. acs.orgacs.org This reaction produces spirobenzothiophenonic cyclohexane (B81311) derivatives with three stereocenters in high yields (88-96%), excellent enantioselectivities (85-97% ee), and good diastereoselectivities. acs.orgacs.org Similarly, organocatalytic Michael-aldol domino reactions have been developed for the asymmetric synthesis of highly functionalized tetrahydrothiophenes, achieving enantioselectivities up to 96% ee. nih.gov These methods provide an efficient route to optically active sulfur-containing heterocyclic compounds.
| Catalyst Type | Reaction Type | Key Products | Stereoselectivity |
| Base (e.g., from carbanion generation) | Ring-transformation/Cyclization | Dihydro-1-benzothiophenes nih.gov | Not specified |
| Cinchona Alkaloid Amine (Organocatalyst) | Cascade Reaction | Spirobenzothiophenonic cyclohexanes acs.orgacs.org | 85-97% ee |
| Chiral Amine (Organocatalyst) | Michael-Aldol Domino Reaction | Functionalized tetrahydrothiophenes nih.gov | Up to 96% ee |
Multi-Component and One-Pot Synthesis Protocols
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby saving time, resources, and reducing waste. beilstein-journals.orgnih.gov
Several MCRs have been adapted for the synthesis of thiophene (B33073) and benzothiophene scaffolds. For instance, a pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes has been developed based on a one-pot Sonogashira–Glaser coupling–cyclization sequence. beilstein-journals.org This method uses a single Pd/Cu-catalyst system and readily available starting materials, offering a concise and efficient route to these compounds. beilstein-journals.org Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have also been reported for the synthesis of benzothiophene analogues. researchgate.net
The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that has been used in combination with other reactions in a one-pot fashion to generate complex heterocyclic systems. wikipedia.orgnih.gov For example, a one-pot Ugi-azide reaction followed by an intramolecular Heck cyclization has been developed for the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov While not directly applied to this compound, this illustrates the power of combining MCRs with subsequent cyclizations to rapidly build molecular complexity. Such strategies could potentially be adapted for the synthesis of novel benzothiophenone derivatives.
| Reaction Name | Components/Key Steps | Product Scaffold |
| Pseudo Five-Component Reaction | Iodo(hetero)arenes, Terminal Alkyne, Na2S | 2,5-Di(hetero)arylthiophenes beilstein-journals.org |
| Rh-catalyzed Three-Component Reaction | Arylboronic acids, Alkynes, Elemental Sulfur | Benzothiophenes researchgate.net |
| Ugi-Heck Sequence | 2-Bromobenzaldehyde, Amine, Isocyanide, Azide | Tetrazolyl-tetrahydroisoquinolines nih.gov |
Stereoselective and Regioselective Synthesis of this compound Derivatives
The control of stereoselectivity and regioselectivity is crucial in the synthesis of complex organic molecules. For benzothiophenone derivatives, these aspects are critical for defining their biological activity and material properties.
As mentioned in section 2.3.4, organocatalysis provides a powerful platform for the stereoselective synthesis of benzothiophenone derivatives. The cascade reaction between 2-alkylidene benzothiophenones and enones yields spirocyclic structures with high enantiomeric and diastereomeric purity, demonstrating the feasibility of controlling multiple stereocenters in a single step. acs.orgacs.org
Regioselectivity is a key consideration in the synthesis of substituted benzothiophenes. For instance, a regioselective Friedel-Crafts coupling between 2-hydroxythioanisole and 1-(benzo[b]thien-2-yl)ethanol is a key step in a nine-step synthesis confirming the structure of a 6-substituted benzothiophene derivative. nih.gov Furthermore, chemo- and regioselective Br/Li exchange reactions on polybrominated thiophenes have been utilized to synthesize multi-functionalized thiophenes, such as 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, with high precision. mdpi.com Such strategies are essential for introducing substituents at specific positions of the benzothiophene core, which would be necessary for the targeted synthesis of derivatives of this compound.
Scaffold-Hopping Strategies in Thioaurone (Benzothiophenone) Synthesis
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a bioisosteric equivalent to discover new compounds with improved properties such as potency, selectivity, or pharmacokinetic profiles. mdpi.comrsc.org In the context of thioaurones (benzothiophenones), this strategy is often applied to the aurone (B1235358) scaffold, where the oxygen atom of the furanone ring is replaced by a sulfur atom.
This bioisosteric replacement of oxygen with sulfur can lead to significant changes in the molecule's properties. A comprehensive review of scaffold-hopping strategies in aurone optimization highlights the synthesis and biological activities of nitrogen (aza-aurones) and sulfur (thioaurones) analogues. mdpi.com This approach allows for the exploration of new chemical space while retaining the key pharmacophoric features of the parent aurone. For example, scaffold hopping from aurones to their nitrogen-containing analogues has been shown to dramatically affect biological activity, such as antitubercular properties. mdpi.com Similarly, replacing the benzofuranone core of aurones with a benzothiophenone core can modulate activities and physicochemical properties. This strategy is valuable not only in the early stages of drug discovery but also in lead optimization to address issues like metabolic liabilities. rsc.org The application of scaffold hopping underscores the importance of benzothiophenones as a valuable heterocyclic system in the design of novel bioactive molecules.
Reactivity and Chemical Transformations of 5,6 Dimethoxy 1 Benzothiophen 2 3h One
Electrophilic and Nucleophilic Substitution Reactions on the Benzothiophenone Core
The benzothiophenone core is susceptible to substitution reactions, with the regiochemical outcome largely dictated by the electronic nature of the existing substituents.
The directing effects of the methoxy (B1213986) groups are dominant. For the C6-methoxy group, the ortho positions are C5 and C7. For the C5-methoxy group, the ortho positions are C6 and C4. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C7 positions, as they are ortho to an activating methoxy group and are not sterically hindered. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, specific experimental examples of these reactions on 5,6-Dimethoxy-1-benzothiophen-2(3H)-one are not extensively documented in the scientific literature.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) typically requires a leaving group (like a halide) and the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The this compound scaffold, with its electron-donating methoxy groups, is not pre-disposed to undergo NAS unless further modified to include appropriate leaving groups and activating electron-withdrawing groups. libretexts.org
Ring-Opening and Ring-Closure Reactions of the Benzothiophenone System
The formation and cleavage of the heterocyclic ring are fundamental transformations of the benzothiophenone system.
Ring-Closure Reactions: The synthesis of the benzothiophene (B83047) core inherently relies on a ring-closure or cyclization reaction. While the direct synthesis of this compound is not detailed, the synthesis of the closely related 2,3-dihydro-5,6-dihydroxybenzo[b]thiophene (H₂-DHBT) provides a relevant example of a key cyclization step. researchgate.net In a synthetic scheme starting from a substituted ethanethiol, an intramolecular cyclization is achieved using phenyliodine(III) bis(trifluoroacetate) (PIFA) and boron trifluoride etherate (BF₃·Et₂O), which facilitates the formation of the five-membered thiophene (B33073) ring fused to the benzene (B151609) ring. researchgate.net Such electrophilic cyclization methods are common for constructing the benzothiophene scaffold. nih.gov
Ring-Opening Reactions: Ring-opening of the stable benzothiophene ring is generally challenging and requires specific reagents or conditions. Photochemical methods have been shown to induce ring-opening in certain diarylethene systems containing a benzothiophene moiety as part of a larger cascade reaction. nih.gov However, specific studies detailing the ring-opening of this compound were not identified.
Cycloaddition Reactions Involving Benzothiophenone (e.g., [3+2] Cycloaddition)
Cycloaddition reactions are powerful tools for constructing cyclic molecules. libretexts.org These reactions involve the combination of two π-electron systems to form a new ring. Common examples include the [4+2] Diels-Alder reaction and the [3+2] dipolar cycloaddition. libretexts.orgnih.gov A review of the available scientific literature indicates a lack of specific studies where this compound participates as a reactant in cycloaddition reactions. The reactivity in such transformations would depend on the ability of the C=C bond within the thiophene ring or the C=O group to act as a dipolarophile or dienophile, which has not been documented for this particular scaffold.
Functional Group Interconversions on the Dimethoxybenzothiophenone Scaffold
Modifying the existing functional groups on the this compound scaffold is a key strategy for creating analogues. The primary sites for such transformations are the two methoxy groups and the carbonyl function.
Demethylation of Methoxy Groups: A critical functional group interconversion for this scaffold is the cleavage of the methyl ethers to yield the corresponding dihydroxy derivative. This transformation is synthetically valuable for producing analogues and precursors for further reactions, such as polymerization studies. researchgate.net The demethylation of the related 2,3-dihydro-5,6-dimethoxybenzo[b]thiophene has been successfully achieved using boron tribromide (BBr₃) in dichloromethane (B109758) (DCM) at 0 °C. researchgate.net This Lewis acid-mediated reaction is a standard and effective method for cleaving aryl methyl ethers. The resulting 5,6-dihydroxybenzothiophene derivative is a key building block, analogous to the important eumelanin (B1172464) precursor 5,6-dihydroxyindole (B162784) (DHI). researchgate.netrsc.org
Table 1: Demethylation of a 5,6-Dimethoxybenzothiophene Scaffold
| Starting Material | Reagent | Solvent | Product | Ref. |
| 2,3-dihydro-5,6-dimethoxybenzo[b]thiophene | Boron tribromide (BBr₃) | Dichloromethane (DCM) | 2,3-dihydro-5,6-dihydroxybenzo[b]thiophene | researchgate.net |
Reactions of the Carbonyl Group: The carbonyl group at the C2 position is a potential site for various transformations, such as reduction to a hydroxyl group or conversion to a thiocarbonyl. However, specific examples of such functional group interconversions on the this compound molecule are not described in the reviewed literature.
Advanced Spectroscopic and Structural Characterization of 5,6 Dimethoxy 1 Benzothiophen 2 3h One
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to probe the structural features and electronic transitions of a molecule.
For 5,6-Dimethoxy-1-benzothiophen-2(3H)-one, IR spectroscopy would reveal characteristic vibrational frequencies corresponding to its specific functional groups. The presence of a carbonyl group (C=O) in the lactone ring would be expected to produce a strong absorption band, typically in the range of 1700-1750 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ region. Additionally, the C-O-C stretching vibrations of the two methoxy (B1213986) groups would generate distinct signals, usually found in the 1000-1300 cm⁻¹ range. The C-S bond of the thiophene (B33073) ring would also have a characteristic, though weaker, absorption.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiophene (B83047) core, being a conjugated system, is expected to absorb UV or visible light, promoting electrons from lower to higher energy orbitals (e.g., π to π* transitions). The absorption maxima (λ_max) would be characteristic of the chromophoric system. The presence of the methoxy groups (auxochromes) on the benzene ring would likely cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzothiophene core.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1700 - 1750 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Methoxy (C-O-C) | Asymmetric/Symmetric Stretching | 1000 - 1300 |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure
A single crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its molecular structure. mdpi.com The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. rsc.org By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions are determined. wikipedia.org
The analysis would yield precise crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). While specific experimental data for the title compound is not available, analysis of a structurally related compound, (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, revealed a monoclinic crystal system. nih.gov It is plausible that this compound could crystallize in a similar system.
Table 2: Illustrative Single Crystal X-ray Diffraction Data Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The set of symmetry operations of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | 7.8, 7.2, 29.6 |
| α, β, γ (°) | The angles between the unit cell axes. | 90, 102, 90 |
| Volume (ų) | The volume of the unit cell. | 1639 |
| Z | The number of molecules in the unit cell. | 4 |
Note: The example values are derived from a related compound for illustrative purposes. nih.gov
The data from X-ray diffraction also allows for a detailed investigation of the non-covalent interactions that stabilize the crystal lattice. gla.ac.uk These interactions govern the molecular packing and influence the physical properties of the solid.
Intramolecular interactions refer to non-covalent interactions within a single molecule. In this compound, this could involve interactions between the sulfur atom and the carbonyl oxygen, for example.
Intermolecular interactions are the forces between adjacent molecules in the crystal. nsf.gov For this compound, one would expect to find several types of weak interactions, such as C-H···O hydrogen bonds, where a hydrogen atom on one molecule interacts with an oxygen atom (from a methoxy or carbonyl group) on a neighboring molecule. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are highly probable, contributing significantly to the stability of the crystal packing. researchgate.netnih.gov The analysis of these interactions provides crucial insights into the supramolecular architecture of the compound. researchgate.net
Advanced X-ray Spectroscopic Techniques for Elemental and Chemical Environment Analysis
Advanced X-ray spectroscopic techniques are powerful tools for analyzing the elemental composition and chemical states of atoms within a material, particularly at the surface.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative elemental and chemical state information. kratos.comcarleton.edu The sample is irradiated with X-rays, causing the emission of core-level electrons. academie-sciences.fr The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. carleton.edu
An XPS analysis of this compound would confirm the presence of Carbon (C), Oxygen (O), and Sulfur (S). High-resolution scans of the C 1s, O 1s, and S 2p regions would provide detailed chemical state information. For instance, the C 1s spectrum would be resolvable into several components corresponding to C-C/C-H in the aromatic ring, C-O in the methoxy groups, C-S in the thiophene ring, and C=O of the carbonyl group. Similarly, the O 1s spectrum would show components for the carbonyl oxygen and the methoxy oxygens. The S 2p spectrum would confirm the oxidation state of the sulfur atom.
Table 3: Expected Core Level Peaks in XPS for this compound
| Element | Core Level | Expected Chemical States |
|---|---|---|
| Carbon | C 1s | C-C, C-H, C-S, C-O, C=O |
| Oxygen | O 1s | C=O, C-O-C |
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM-EDS). The technique relies on the interaction of an electron beam with the sample, which excites electrons in the atoms and causes them to be ejected. myscope.training When an electron from a higher energy shell fills the vacancy, a characteristic X-ray is emitted. The energy of this X-ray is unique to each element. oxinst.comthermofisher.com
An EDS analysis of this compound would produce a spectrum with distinct peaks corresponding to the elements present: carbon, oxygen, and sulfur. The intensity of each peak is roughly proportional to the concentration of that element in the sample, allowing for semi-quantitative analysis of the elemental composition. This technique would serve to confirm the elemental makeup of a synthesized sample.
X-ray Absorption Near Edge Structure (XANES)
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful spectroscopic technique that provides detailed information about the electronic structure and local atomic environment of a specific element within a compound. wikipedia.org By tuning synchrotron-based X-rays to the absorption edge of a core electron of a specific atom (such as sulfur, oxygen, or carbon in the case of this compound), the resulting spectrum reveals features corresponding to the transition of that core electron to unoccupied electronic states. aps.org
For this compound, XANES analysis could provide valuable insights into several key aspects of its molecular and electronic structure:
Oxidation State of Sulfur: The precise energy of the sulfur K-edge absorption peak is highly sensitive to the oxidation state of the sulfur atom. This would definitively confirm the sulfide (B99878) nature of the sulfur within the benzothiophene ring system.
Local Coordination Geometry: The fine structure of the XANES spectrum is influenced by the local coordination environment of the absorbing atom. Analysis of the sulfur K-edge XANES could provide information about the bond angles and distances to neighboring carbon atoms.
Electronic Structure of Unoccupied Orbitals: The pre-edge and near-edge features of the XANES spectrum correspond to transitions into unoccupied molecular orbitals. aip.org For instance, carbon K-edge NEXAFS could be used to probe the orientation of the different sub-units of the molecule. nih.gov This would offer a detailed picture of the unoccupied band structure of the material. wikipedia.org
While no specific XANES data for this compound is publicly available, the table below illustrates the type of data that would be generated in such an analysis.
| Absorption Edge | Absorbing Atom | Potential Information Gleaned |
| S K-edge | Sulfur | Determination of the oxidation state of the sulfur atom. Information on the local coordination environment and geometry around the sulfur atom. |
| C K-edge | Carbon | Probing the orientation of the benzothiophene and methoxy functional groups. Characterization of the unoccupied π* and σ* molecular orbitals associated with the aromatic and carbonyl systems. |
| O K-edge | Oxygen | Insights into the electronic environment of the oxygen atoms in the methoxy and carbonyl groups. This can be particularly useful for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. |
This table is illustrative and does not represent actual experimental data for this compound.
Electron Microscopy for Morphological and Nanoscale Structural Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology and nanoscale structural features of solid materials. nii.ac.jp These methods use a beam of electrons to generate high-resolution images of a sample's surface or internal structure.
If applied to this compound, electron microscopy could reveal:
Crystal Morphology and Habit: SEM analysis would provide detailed images of the external morphology of the crystalline solid, revealing the characteristic shapes (habits) of the crystals. This information is crucial for understanding the crystallization process and for quality control in pharmaceutical applications. nii.ac.jp
Particle Size and Distribution: For powdered samples, both SEM and TEM can be used to determine the size and distribution of individual particles. This is a critical parameter that can influence properties such as solubility and bioavailability.
Nanoscale Structural Features: High-resolution TEM (HRTEM) could potentially be used to visualize the crystal lattice of this compound, providing direct evidence of the crystalline arrangement of the molecules. Electron diffraction patterns obtained via TEM would offer further confirmation of the crystal structure and could be used to identify different polymorphic forms. nii.ac.jp
The following table outlines the potential applications of different electron microscopy techniques for the characterization of this compound.
| Technique | Information Provided |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of the surface topography, crystal morphology, and particle size and shape. |
| Transmission Electron Microscopy (TEM) | Imaging of the internal structure of thin samples, determination of particle size and morphology at higher resolution than SEM. Selected Area Electron Diffraction (SAED) can provide information on crystallinity. |
| High-Resolution Transmission Electron Microscopy (HRTEM) | Direct visualization of the crystal lattice, providing insights into the atomic arrangement and the presence of any crystalline defects. |
This table is illustrative and does not represent actual experimental data for this compound.
Computational Chemistry and Theoretical Investigations of 5,6 Dimethoxy 1 Benzothiophen 2 3h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy. For 5,6-Dimethoxy-1-benzothiophen-2(3H)-one, DFT calculations are instrumental in elucidating its fundamental electronic characteristics and predicting its chemical behavior.
Prediction of Electronic Properties (e.g., HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Illustrative Predicted Electronic Properties for a Model Benzothiophene (B83047) Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 4.50 |
Note: This data is illustrative for a model compound of a similar class and is intended to represent typical values obtained from DFT calculations.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intrinsically linked to its properties and function. Conformational analysis through DFT allows for the exploration of the potential energy surface of this compound. This involves identifying stable conformers, determining their relative energies, and mapping the energy barriers for interconversion. The orientation of the methoxy (B1213986) groups relative to the benzothiophene ring system is a key conformational variable. Different rotational isomers (rotamers) will have distinct energies, and DFT can pinpoint the most stable, lowest-energy conformation. This information is crucial for understanding how the molecule might interact with biological targets or pack in a solid-state material.
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. Comparing this theoretical spectrum with experimental IR data can help in the assignment of vibrational modes to specific molecular motions, such as C=O stretching, C-H bending, and C-O-C vibrations of the methoxy groups. This correlation is invaluable for confirming the molecular structure and understanding its bonding characteristics.
Table 2: Illustrative Predicted Vibrational Frequencies for a Model Benzothiophene Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch | 1720 |
| Aromatic C=C Stretch | 1605, 1580 |
| Asymmetric C-O-C Stretch | 1250 |
| Symmetric C-O-C Stretch | 1030 |
Note: This data is illustrative for a model compound of a similar class and is intended to represent typical values obtained from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational flexibility and solvent interactions of this compound. This approach is particularly useful for understanding how the molecule behaves in a biological environment or in solution, providing a more realistic representation of its dynamic nature and its interactions with its surroundings.
Quantum Chemical Descriptors and Global Reactivity Parameters
From the HOMO and LUMO energies derived from DFT calculations, a suite of quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. These parameters provide a quantitative measure of the molecule's stability and reactivity.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (μ = -χ).
These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.
Table 3: Illustrative Global Reactivity Parameters for a Model Benzothiophene Derivative
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.00 |
| Chemical Hardness (η) | 2.25 |
| Electrophilicity Index (ω) | 3.56 |
Note: This data is illustrative for a model compound of a similar class and is intended to represent typical values obtained from DFT calculations.
Theoretical Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR chemical shifts)
Computational methods can also predict various spectroscopic signatures of this compound.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) that correspond to the peaks in a UV-Vis spectrum. This information is crucial for understanding the photophysical properties of the molecule. For a compound like this compound, the π-conjugated system is expected to give rise to absorptions in the UV region.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of DFT. By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. Comparing these predicted spectra with experimental data is a powerful method for structure verification and for assigning specific resonances to individual atoms within the molecule.
Table 4: Illustrative Predicted Spectroscopic Signatures for a Model Benzothiophene Derivative
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax | 285 nm |
| ¹H NMR (DFT) | Chemical Shift (δ) - Aromatic H | 7.0 - 7.5 ppm |
| ¹H NMR (DFT) | Chemical Shift (δ) - Methoxy H | 3.8 - 4.0 ppm |
| ¹³C NMR (DFT) | Chemical Shift (δ) - Carbonyl C | 190 - 200 ppm |
Note: This data is illustrative for a model compound of a similar class and is intended to represent typical values obtained from DFT calculations.
Charge-Transfer Analysis within the this compound System
Theoretical and computational studies offer significant insights into the electronic behavior of complex organic molecules such as this compound. A key aspect of this behavior is intramolecular charge transfer (ICT), a process fundamental to a molecule's photophysical and electronic properties. While direct computational studies on this compound are not extensively available in public literature, valuable inferences can be drawn from detailed analyses of structurally analogous compounds.
One such closely related molecule is 5,6-dimethoxy-1-indanone (B192829), which shares the dimethoxy-substituted benzene (B151609) ring fused to a five-membered ring containing a carbonyl group. The primary difference is the substitution of the sulfur atom in the thiophenone ring with a carbon atom in the indanone ring. Computational investigations of 5,6-dimethoxy-1-indanone, particularly through Natural Bond Orbital (NBO) analysis, reveal significant intramolecular charge transfer interactions that are likely to be present in its benzothiophene counterpart. nih.gov
NBO analysis is a powerful tool for understanding the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals within a molecule. In the case of 5,6-dimethoxy-1-indanone, this analysis highlights hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding or lone pair orbital with an adjacent empty or partially filled anti-bonding orbital. These interactions are indicative of charge transfer. nih.gov
For the 5,6-dimethoxy substituted ring system, significant charge transfer is observed from the lone pair (n) orbitals of the oxygen atoms in the methoxy groups to the antibonding π* orbitals of the aromatic ring. This n→π* interaction signifies a donation of electron density from the electron-rich methoxy substituents to the fused ring system. The magnitude of this charge transfer is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more intense interaction between the electron donor and acceptor. nih.gov
The presence of the electron-donating dimethoxy groups on the benzothiophene ring system is anticipated to create a significant dipole moment and influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many donor-acceptor systems based on thiophene (B33073) derivatives, the HOMO is often localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting part of the molecule. nih.govrsc.org This separation of frontier orbitals is a hallmark of intramolecular charge transfer character.
The general principles of ICT in benzothiophene derivatives further support these inferences. The oxidation of the sulfur atom in benzothiophene systems, for instance, can transform it from an electron-donating group to a strong electron-accepting group, which profoundly influences the electron distribution upon excitation. mdpi.com In the case of this compound, the inherent electronic nature of the dimethoxybenzene moiety as a donor and the potential electron-accepting character of the thiophenone ring create a classic donor-acceptor framework conducive to ICT.
Based on the analysis of the analogous 5,6-dimethoxy-1-indanone, the key charge-transfer interactions within the this compound system can be summarized as follows:
Table 1: Predicted Intramolecular Charge-Transfer Interactions in this compound
| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Type of Interaction | Predicted Significance |
|---|---|---|---|
| Oxygen Lone Pair (n) on Methoxy Groups | π* of Benzene Ring | n→π* | High |
| σ Bonds of the Fused Ring System | σ* Bonds of the Fused Ring System | σ→σ* | Moderate |
This theoretical framework suggests that the electronic properties of this compound are significantly governed by charge-transfer processes from the electron-rich dimethoxy substituents to the fused aromatic and heterocyclic ring system. These ICT characteristics are crucial for understanding the molecule's potential applications in areas such as organic electronics and materials science, where the ability to tune electronic properties is paramount. rsc.orgmdpi.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzothiophenone Scaffolds
Pharmacophore Modeling for Key Chemical Features
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and exert a biological response. dovepress.comunina.it Pharmacophore models for benzothiophenone derivatives are developed using either the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based) to identify key molecular interaction features. babrone.edu.inresearchgate.net
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available. mdpi.comnih.gov The process involves identifying common chemical features among a series of active molecules and their spatial relationships. pharmacophorejournal.com
For arylbenzothiophene derivatives, pharmacophore models have been generated to understand their inhibitory activity against cancer cell lines like MCF-7. nih.gov These models highlight the critical features required for activity, which include:
Hydrogen Bond Acceptors (HBA): Specific atoms or groups that can accept a hydrogen bond.
Hydrogen Bond Donors (HBD): Groups capable of donating a hydrogen atom to a hydrogen bond.
Hydrophobic Features (HY): Non-polar groups that can engage in hydrophobic interactions.
Aromatic Rings (AR): Aromatic moieties that can participate in interactions like π-π stacking.
A study on arylbenzothiophene derivatives identified a pharmacophore model emphasizing the importance of a phenolic hydroxyl group, a ketonic linkage, and a piperidine ring connected via an ether linkage for inhibitory activity. nih.gov The spatial distance between these critical features, such as the HB-acceptor, hydrophobic, and HB-donor elements, is crucial for the compound's activity within the benzothiophene (B83047) scaffold. nih.gov
The validation of a generated pharmacophore model is a critical step to ensure its predictive power. mdpi.com This is often achieved by screening a database containing known active compounds and a large number of inactive "decoy" molecules. A robust model should be able to successfully identify the active molecules while rejecting the inactive ones. nih.govmdpi.com
Table 1: Key Pharmacophoric Features Identified for Benzothiophene Scaffolds
| Pharmacophoric Feature | Description | Importance in Benzothiophene Derivatives nih.gov |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | Crucial for interaction with receptor sites; often associated with ketonic linkages. |
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to a hydrogen bond (e.g., hydroxyl group). | Important for anchoring the ligand in the binding pocket; often a phenolic hydroxyl group. |
| Hydrophobic (HY) | A non-polar region of the molecule. | Essential for interaction with non-polar pockets in the target protein. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Participates in π-π stacking and other aromatic interactions. |
When the 3D structure of the target protein is available, a structure-based or receptor-ligand pharmacophore model can be developed. researchgate.netnih.gov This approach analyzes the interactions between a ligand and the amino acid residues in the active site of the macromolecule. The key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, are then translated into pharmacophoric features. nih.gov
This method provides a more accurate representation of the necessary features for binding. For instance, a pharmacophore model for a specific kinase inhibitor might include a hydrogen bond acceptor feature that corresponds to an interaction with a backbone NH group in the hinge region of the kinase, a hydrogen bond donor feature interacting with a key acidic residue, and aromatic features that stack with phenylalanine or tyrosine residues in the active site. nih.gov For benzothiophene derivatives targeting enzymes, this analysis can reveal the specific subpockets and residues that the scaffold and its substituents interact with, guiding further optimization. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pharmacophorejournal.comcore.ac.uk This approach transforms the search for compounds with desired properties from a trial-and-error process into a mathematically quantified and predictive model. pharmacophorejournal.com For benzothiophene derivatives, various QSAR studies have been conducted to predict their anticancer, antimicrobial, and antioxidant activities. core.ac.ukresearchgate.netresearchgate.net
These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including:
Steric properties: Related to the size and shape of the molecule.
Electrostatic properties: Describing the charge distribution and polarity.
Topological parameters: Numerical values derived from the graph representation of the molecule. researchgate.net
Different statistical methods are used to build the QSAR model, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.netresearchgate.net A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
For example, a 3D-QSAR study on benzothiophene-based histone deacetylase (HDAC) inhibitors revealed that steric and electrostatic interactions, along with specific electro-topological parameters, are primarily responsible for their anticancer activity. researchgate.net Another study on benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus developed QSAR models with strong predictive power (R² values ranging from 0.69 to 0.793), identifying key descriptors that correlate molecular features with antibacterial activity. researchgate.net
Table 2: Examples of QSAR Studies on Benzothiophene Derivatives
| Biological Activity | QSAR Method | Key Findings/Descriptors | Reference |
|---|---|---|---|
| Anticancer (HDAC inhibitors) | 3D-QSAR, MLR | Steric, electrostatic, and electro-topological parameters are crucial for activity. | researchgate.net |
| Anticoagulant (Factor IXa inhibitors) | 3D-QSAR, PLS | Identified hydrogen bond acceptors, donors, and aromatic features as important. | pharmacophorejournal.com |
| Antimicrobial (Anti-Staphylococcus aureus) | PLS, PCR, MLR | Key descriptors included PEOE_VSA_FPOL and Q_VSA_FHYD. | researchgate.net |
| Radical Scavenging | PLS | Activity related to the position of arylamination and substitutions on benzene (B151609)/thiophene (B33073) rings. | core.ac.uk |
Medicinal Chemistry and Chemical Biology Research on Benzothiophenone Scaffolds
The Benzothiophenone Core as a Privileged Scaffold in Drug Discovery
The benzothiophene (B83047) ring system, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is recognized as a "privileged scaffold" in the field of medicinal chemistry. nih.govaacrjournals.org This designation is attributed to its structural framework, which allows for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. wikipedia.org The electron-rich sulfur atom and the planar aromatic system are key features that facilitate binding to enzymes and receptors through interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
The structural versatility of the benzothiophene core allows for substitutions on both the benzene and thiophene portions of the molecule, enabling medicinal chemists to fine-tune its physicochemical and pharmacological properties. nih.gov This adaptability has led to the discovery and development of numerous compounds with significant therapeutic potential. Marketed drugs containing this scaffold, such as the osteoporosis medication Raloxifene, the asthma treatment Zileuton, and the antifungal agent Sertaconazole, underscore the clinical success of benzothiophene-based molecules. wikipedia.org
Research has demonstrated that derivatives of the benzothiophene scaffold exhibit a diverse range of biological effects, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, antioxidant, and anticonvulsant activities. aacrjournals.orggoogle.com The inherent bioactivity and the capacity for extensive chemical modification make the benzothiophenone core a valuable starting point for the rational design of new therapeutic agents and a cornerstone in many drug discovery programs. aacrjournals.orgwikipedia.org
Chemical Biology Probes Based on the 5,6-Dimethoxy-1-benzothiophen-2(3H)-one Structure
A chemical probe is a selective small-molecule modulator used to study the function of a specific protein or biological pathway in biochemical, cellular, or in vivo settings. While specific literature detailing this compound as a chemical biology probe is not extensively documented, the benzothiophene scaffold itself is considered an attractive platform for the development of such tools. nih.govaacrjournals.org Its favorable properties, including potential for low toxicity, high solubility, and good bioavailability, make it a suitable core for designing more effective diagnostic and pathological probes. nih.govaacrjournals.org
The development of a chemical probe from a scaffold like this compound would typically involve the strategic incorporation of specific functional groups to enable target identification and visualization. Common strategies include:
Photoaffinity Labeling: This involves attaching a photoreactive group, such as a benzophenone (B1666685) or a diazirine, to the core molecule. Upon photoactivation, this group forms a covalent bond with the target protein, allowing for its identification and characterization.
Bioorthogonal Handles: Incorporating a clickable functional group, like an alkyne or an azide, allows the probe to be tagged with a reporter molecule (e.g., a fluorophore or biotin) after it has bound to its target within a complex biological system.
These modifications would transform the parent benzothiophenone from a potential therapeutic agent into a sophisticated tool for elucidating biological mechanisms, validating drug targets, and understanding the molecular basis of disease.
Strategies for Modulating Molecular Recognition and Specificity through Benzothiophenone Derivatization
The modulation of molecular recognition and target specificity of benzothiophenone-based compounds is achieved through systematic chemical derivatization and the analysis of structure-activity relationships (SAR). aacrjournals.org By altering the substituents at various positions on the bicyclic core, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic properties.
The strategy often involves exploring substitutions at key positions on both the benzene and thiophene rings. For instance, in the development of inhibitors for the enzyme nicotinamide (B372718) phosphoribosyltransferase (Nampt), a target in cancer therapy, the modification of amide derivatives of the benzothiophene scaffold was investigated. nih.gov This led to the identification of compounds with potent inhibitory activity in both biochemical and cell-based assays. nih.gov Similarly, the synthesis of benzothiophene-chalcone hybrids has been explored as a strategy to increase biological activity against targets like cholinesterases, which are relevant in Alzheimer's disease research. nih.gov
The following table summarizes findings from various studies, illustrating how specific derivatizations of the benzothiophene scaffold affect biological activity against different targets.
| Target Class | Scaffold/Derivative Example | Key Substitutions | Effect on Biological Activity |
| Tubulin Polymerization | 2-aryl-3-aroylbenzo[b]thiophene | 6-methoxy on the benzothiophene ring; 4'-methoxy on the 2-aryl group; 3',4',5'-trimethoxy on the 3-aroyl group | Potent inhibition of tubulin polymerization and cancer cell growth. |
| Cholinesterases (AChE/BChE) | Benzothiophene-chalcone hybrids | Substitutions on the phenyl rings of the chalcone (B49325) moiety | Revealed distinct structure-activity relationships for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. |
| Nicotinamide Phosphoribosyltransferase (Nampt) | Benzothiophene amides | Modifications of the amide group and substitutions on the benzothiophene core | Led to potent Nampt inhibitors that efficiently induced cancer cell apoptosis. nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Benzothiophene piperazine (B1678402)/piperidine ureas | Urea-based linkers connecting the benzothiophene core to piperazine or piperidine | Resulted in covalent inhibitors selective for FAAH with in vivo activity in inflammatory pain models. nih.gov |
These examples demonstrate that a deep understanding of SAR is crucial for rationally designing benzothiophenone derivatives with desired biological profiles, thereby tailoring their molecular recognition for specific therapeutic applications.
Prodrug Design Principles and the Benzothiophenone Moiety
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of an active drug molecule. This approach involves chemically modifying the drug to form an inactive or less active bioreversible derivative, which, after administration, is converted back to the parent drug through enzymatic or chemical processes in the body. researchgate.net This strategy can be employed to improve oral bioavailability, increase solubility, enhance membrane permeability, or achieve site-specific drug delivery.
While specific prodrugs of this compound are not detailed in the literature, the principles can be applied to the benzothiophene scaffold, as exemplified by the marketed drug Raloxifene. Raloxifene, which features a benzothiophene core, suffers from low oral bioavailability due to rapid phase II metabolism where its two hydroxyl groups are conjugated and quickly excreted. nih.gov To address this, a diphosphate (B83284) prodrug of Raloxifene was developed. nih.govaacrjournals.org
The core principle was to mask the metabolically vulnerable hydroxyl groups with phosphate (B84403) esters. These phosphate groups are cleaved by enzymes (phosphatases) in the body, particularly in the intestine, to release the active Raloxifene. aacrjournals.org This strategy resulted in significantly higher bioavailability and enhanced antitumor potential compared to the parent drug. nih.govaacrjournals.org
Common prodrug strategies that could be applied to benzothiophenone derivatives include:
Ester Prodrugs: If the parent molecule contains a carboxylic acid or a hydroxyl group (which can exist in tautomeric equilibrium with the ketone in the benzothiophenone), it can be converted into an ester. Esters are often more lipophilic, which can improve absorption, and are readily cleaved by esterase enzymes in the body. researchgate.net
Amide Prodrugs: For compounds with amine or carboxylic acid functionalities, forming an amide linkage can create a stable prodrug that is later cleaved by amidase enzymes. researchgate.net
Phosphate Esters: As seen with Raloxifene, adding phosphate groups can dramatically increase aqueous solubility for parenteral formulations or, in some cases, improve oral absorption by utilizing phosphate transporters before being cleaved by phosphatases. nih.gov
By applying these principles, the benzothiophenone moiety can be incorporated into prodrugs designed to optimize therapeutic efficacy by improving the delivery and disposition of the active pharmacological agent.
Future Research Directions and Emerging Opportunities for 5,6 Dimethoxy 1 Benzothiophen 2 3h One
Development of Eco-Friendly and Sustainable Synthetic Pathways
The future synthesis of 5,6-Dimethoxy-1-benzothiophen-2(3H)-one and its derivatives will increasingly prioritize green and sustainable chemistry principles. Traditional synthetic routes often rely on harsh solvents, toxic reagents, and metal catalysts, which present environmental and economic challenges. The development of eco-friendly alternatives is paramount for the scalable and responsible production of these compounds.
Future research will likely focus on several key areas:
Use of Greener Solvents: A significant shift will be towards replacing conventional organic solvents with more environmentally benign options like water, ethanol, or deep eutectic solvents. acs.org The use of water as a solvent, for instance, has been shown to be effective for palladium-catalyzed C-H arylation of thiophene (B33073) derivatives, a key reaction type in building benzothiophene (B83047) cores.
Catalyst-Free and Metal-Free Reactions: There is a growing interest in synthetic strategies that eliminate the need for transition-metal catalysts, which can be costly and leave toxic residues. Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions represent a promising green alternative for constructing the benzothiophene scaffold.
Energy-Efficient Methodologies: Techniques such as photocatalysis, which utilizes visible light to initiate reactions, and electrochemical synthesis are gaining traction. bohrium.com These methods can often be performed at room temperature, reducing energy consumption compared to traditional heating.
Atom Economy: Synthetic pathways that maximize the incorporation of all starting material atoms into the final product (high atom economy) will be favored. This includes domino or tandem reactions where multiple bonds are formed in a single operation, reducing waste and purification steps.
| Green Synthesis Strategy | Principle | Potential Advantage for Benzothiophenone Synthesis |
| Aqueous Synthesis | Utilizes water as the reaction medium. | Reduces reliance on volatile organic compounds (VOCs), lowers cost, and simplifies workup. |
| Photoredox Catalysis | Uses light to drive chemical reactions with a photocatalyst. | Enables mild reaction conditions and can access unique reaction pathways. |
| Electrosynthesis | Employs electricity to mediate chemical transformations. | Avoids the use of stoichiometric oxidants or reductants, leading to cleaner reactions. |
| Solvent-Free Reactions | Conducts reactions without a solvent medium. | Minimizes solvent waste, can increase reaction rates, and simplifies product isolation. |
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel benzothiophenone derivatives. rsc.org These computational tools can analyze vast datasets of chemical structures and properties to predict the characteristics of new, unsynthesized molecules, thereby accelerating the research and development process.
Key opportunities in this domain include:
Predictive Modeling of Properties: Machine learning models, such as Gradient-Boosting Regression and Random Forest, can be trained to predict the photophysical and electronic properties of benzothiophene derivatives with high accuracy. acs.orgnih.gov This allows for the rapid in silico screening of vast virtual libraries to identify candidates with desired characteristics for specific applications, such as optimal absorption wavelengths for optoelectronic devices.
De Novo Drug Design: AI algorithms can generate novel molecular structures with specific predicted biological activities. By learning the structure-activity relationships (SAR) from known benzothiophene compounds, these models can propose new derivatives of this compound that are optimized for binding to a particular biological target.
Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools powered by AI can propose efficient synthetic routes to target molecules. frontiersin.org By analyzing databases of known chemical reactions, these platforms can help chemists devise novel and practical pathways for synthesizing complex benzothiophenone derivatives.
Toxicity and ADME Prediction: Early prediction of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial in drug discovery. In silico models can flag potential liabilities in novel benzothiophenone designs, allowing researchers to prioritize compounds with more favorable safety profiles. rsc.org
| AI/ML Application | Description | Impact on Benzothiophenone Research |
| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. | Rapidly predicts the therapeutic potential of new derivatives and guides lead optimization. rsc.org |
| Virtual Screening | Computationally screens large libraries of molecules against a biological target. | Identifies promising hit compounds for further experimental validation, saving time and resources. |
| Generative Models | AI models that create new chemical structures based on learned patterns. | Proposes novel benzothiophenone scaffolds with potentially enhanced properties. |
| Reaction Prediction | Algorithms that predict the outcome and optimal conditions for chemical reactions. | Streamlines the development of efficient and sustainable synthetic pathways. |
Exploration of Novel Biological Target Spaces for Benzothiophenone Derivatives
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. bohrium.comrsc.org Derivatives have demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. nih.govacs.org Future research on this compound should aim to move beyond these established areas to explore novel and less-conventional biological targets.
Emerging opportunities for therapeutic applications include:
Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions, which have traditionally been difficult to target with small molecules. The rigid, three-dimensional structure of benzothiophenone derivatives could serve as a scaffold for designing novel PPI inhibitors.
Modulation of Epigenetic Targets: Epigenetic modifications play a crucial role in gene expression and disease. There is potential to design benzothiophenone derivatives that act as inhibitors or modulators of epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases.
Neurodegenerative Diseases: Beyond general neuroprotective effects, research could focus on specific targets implicated in diseases like Alzheimer's and Parkinson's. For instance, benzothiophene derivatives have been investigated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant to Parkinson's disease. nih.gov Further exploration could uncover activity against targets like tau protein aggregation or neuroinflammation pathways. nih.gov
Rare and Neglected Diseases: The chemical versatility of the benzothiophenone core makes it a valuable starting point for screening against targets relevant to neglected tropical diseases or rare genetic disorders, where the pipeline for new drugs is often limited. A recent review highlights the potential for benzothiophene derivatives as anti-leishmanial and antimalarial agents. acs.org
Signal Transduction Pathways: Novel derivatives could be designed to target key nodes in cellular signaling pathways that are dysregulated in cancer and other diseases. For example, benzo[b]thiophene 1,1-dioxide derivatives have recently been identified as potent inhibitors of STAT3, a promising therapeutic target for idiopathic pulmonary fibrosis. rsc.org
Applications in Advanced Materials Science and Optoelectronics
The π-conjugated system of the benzothiophene core endows these molecules with interesting electronic and photophysical properties, making them attractive candidates for applications in materials science. mdpi.com While the parent compound may have modest properties, strategic modification of the this compound structure could lead to high-performance organic materials.
Future research in this area could focus on:
Organic Field-Effect Transistors (OFETs): Fused benzothiophene structures, such as acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT), are renowned as high-performance organic semiconductors. acs.orgrsc.org Derivatives of BTBT have achieved charge carrier mobilities comparable to or exceeding that of amorphous silicon, making them suitable for flexible displays, sensors, and electronic paper. researchgate.net Functionalization of the benzothiophenone core could be a strategy to tune the packing and electronic properties for OFET applications.
Organic Photovoltaics (OPVs): Benzothiophene-based polymers and small molecules can act as either electron donor or acceptor materials in the active layer of organic solar cells. mdpi.com The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for optimizing device performance. The electron-withdrawing nature of the ketone group in the benzothiophenone core, combined with the electron-donating methoxy (B1213986) groups, creates a donor-acceptor structure that is favorable for optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs): Dibenzothiophene derivatives have been investigated as materials for OLEDs. core.ac.uk By modifying the benzothiophenone structure to enhance fluorescence quantum yields and tune emission colors, novel emitters or host materials for OLEDs could be developed. Sulfur oxidation of the thiophene ring has been shown to significantly enhance emission properties, with some derivatives exhibiting quantum yields over 99%. mdpi.com
Sensors and Photodetectors: The electronic properties of benzothiophene-based materials can be sensitive to their environment, making them suitable for chemical sensors. Furthermore, their ability to absorb light and generate charge carriers makes them applicable in photodetectors and phototransistors. researchgate.net
| Application Area | Key Property to Optimize | Research Direction for Benzothiophenone Derivatives |
| OFETs | High charge carrier mobility, good stability. | Design derivatives that promote ordered molecular packing (e.g., liquid crystallinity). rsc.org |
| OPVs | Broad light absorption, suitable energy levels. | Synthesize donor-acceptor molecules to achieve a low bandgap for efficient light harvesting. |
| OLEDs | High fluorescence quantum yield, color tuning. | Functionalize the core to control emission wavelength and enhance luminescence efficiency. |
| Sensors | Sensitivity of electronic properties to analytes. | Incorporate specific binding sites onto the benzothiophenone scaffold. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
